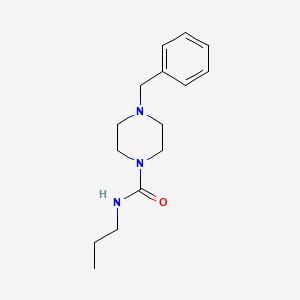

4-benzyl-N-propylpiperazine-1-carboxamide

Description

4-Benzyl-N-propylpiperazine-1-carboxamide is a piperazine derivative characterized by a benzyl group at the 4-position of the piperazine ring and a propyl carboxamide moiety attached to the N1 nitrogen. The benzyl group at the 4-position may enhance lipophilicity and receptor binding affinity, while the propyl carboxamide substituent could influence metabolic stability and solubility compared to shorter alkyl or aryl carboxamides .

Properties

IUPAC Name |

4-benzyl-N-propylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-8-16-15(19)18-11-9-17(10-12-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIVNUNAQVEESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-propylpiperazine-1-carboxamide typically involves the reaction of benzyl chloride with N-propylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of a carboxylating agent like phosgene or carbon dioxide to form the carboxamide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-Benzyl-N-propylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

Biology: Studied for its effects on neurotransmitter systems and potential use as a psychoactive agent.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-propylpiperazine-1-carboxamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, leading to increased release and inhibition of reuptake of these neurotransmitters. This results in enhanced stimulation and psychoactive effects. The compound’s molecular targets include serotonin receptors (5-HT) and dopamine receptors (D2), which are involved in regulating mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Carboxamides

Structural Variations and Substituent Effects

Piperazine carboxamides exhibit diverse biological activities depending on substituents at the 4-position and the carboxamide side chain. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity : The benzyl group in the target compound contributes to higher lipophilicity compared to ethyl (e.g., ) or acetylphenyl () substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Receptor Selectivity : Halogenated aryl groups (e.g., 4-chlorophenyl in ) improve selectivity for dopamine D3 receptors due to electronic effects, while benzyl groups may favor serotonin receptor interactions .

Pharmacological Implications

While direct activity data for this compound is unavailable, insights can be drawn from analogs:

- Dopamine Receptor Affinity : Compounds with 4-arylpiperazine moieties (e.g., 4-chlorophenyl in ) show D3 selectivity, suggesting the benzyl group in the target compound may shift affinity toward 5-HT receptors .

- Metabolism : The propyl carboxamide may resist hepatic N-demethylation (cf. ), reducing the formation of toxic metabolites like formaldehyde.

Biological Activity

4-benzyl-N-propylpiperazine-1-carboxamide (BPPC) is a synthetic compound derived from piperazine, a well-known heterocyclic organic compound. The biological activity of BPPC has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with BPPC, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

BPPC can be characterized by its molecular formula and IUPAC name this compound. The compound features a piperazine ring substituted with a benzyl group and a propyl chain, contributing to its unique pharmacological properties.

The biological activity of BPPC is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that BPPC acts as a selective antagonist at certain serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects. Additionally, BPPC may influence dopaminergic pathways, suggesting potential applications in treating disorders such as depression and anxiety.

Neuropharmacological Effects

- Serotonin Receptor Modulation : BPPC has been shown to inhibit the activity of the 5-HT_2A receptor in vitro, leading to decreased serotonin-mediated signaling pathways. This modulation can potentially alleviate symptoms of anxiety and depression.

- Dopamine Interaction : Preliminary studies suggest that BPPC may enhance dopaminergic transmission, which could be beneficial in conditions like schizophrenia or Parkinson's disease.

Antioxidant Activity

BPPC exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related cellular damage. Studies have demonstrated that BPPC can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Data Summary

Case Study 1: Neuropharmacological Assessment

In a controlled study involving animal models, BPPC was administered to assess its effects on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential as an anxiolytic agent.

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of BPPC using DPPH radical scavenging assays. The results showed that BPPC exhibited a dose-dependent scavenging effect, indicating its potential role in protecting against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.